molecular formula C10H8Cl3NO4 B5675569 methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate

methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate

Cat. No. B5675569
M. Wt: 312.5 g/mol
InChI Key: NPOUGLLHLBGNBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related carbamate compounds involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. For instance, carbamates with various substituents can be synthesized from diamino benzene and methyl isocyanate, illustrating the versatility of carbamate synthesis methods (Cheung et al., 1987).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods, reveal the intricate details of carbamate derivatives. For example, studies on carbamate derivatives highlight the presence of strong and weak hydrogen bonds, contributing to their three-dimensional architecture (Das et al., 2016).

Chemical Reactions and Properties

Carbamate compounds participate in various chemical reactions, including cyclization and reactions with amines, leading to a range of derivatives with potential biological activity. Such reactions underscore the reactivity and versatility of carbamate structures (Kurouchi et al., 2012).

Mechanism of Action

The mechanism of action of carbamates involves the formation of carbamates from CO2 and amines. This can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .

Safety and Hazards

Carbamates, including methyl carbamate, can pose various safety hazards. For instance, they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Some carbamates are also suspected of causing cancer .

properties

IUPAC Name

methyl N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO4/c1-16-8(15)14-10(9(11,12)13)17-6-4-2-3-5-7(6)18-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOUGLLHLBGNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1(OC2=CC=CC=C2O1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate

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